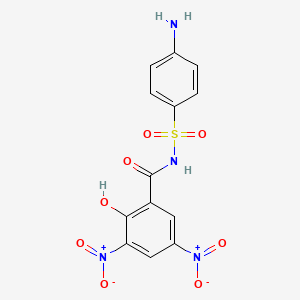![molecular formula C8H8N4O B14532128 2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one CAS No. 62327-84-8](/img/structure/B14532128.png)
2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines
Preparation Methods
The synthesis of 2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one typically involves the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with alkylamines in the presence of an oxidant . The reaction conditions often include heating the reactants in a suitable solvent such as butanol. The industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions with alkylamines can produce various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically amino and alkylamino derivatives.
Scientific Research Applications
2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one can be compared with other similar compounds such as:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound also undergoes nucleophilic substitution reactions but has different reactivity and applications.
6,8-Dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione: This compound is a precursor in the synthesis of this compound and has its own unique set of reactions and applications.
Properties
CAS No. |
62327-84-8 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2,8-dimethyl-6H-pyrimido[4,5-d]pyridazin-5-one |
InChI |
InChI=1S/C8H8N4O/c1-4-7-6(8(13)12-11-4)3-9-5(2)10-7/h3H,1-2H3,(H,12,13) |
InChI Key |
ADBPSMUXFUMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CN=C(N=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


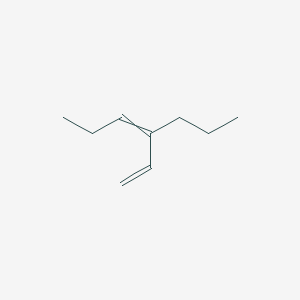
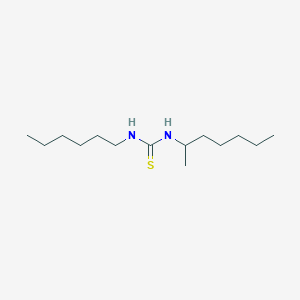
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodithiole](/img/structure/B14532054.png)
![5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532059.png)
![1-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14532073.png)
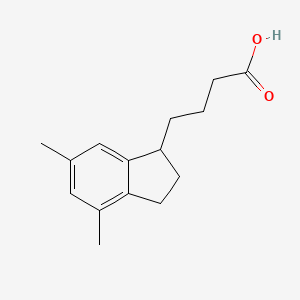
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14532086.png)

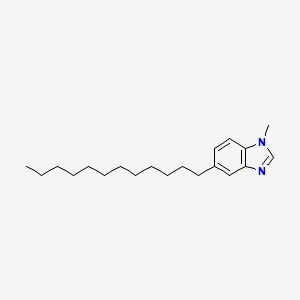
![3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene](/img/structure/B14532101.png)
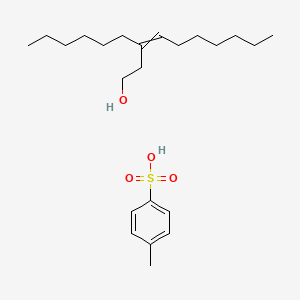
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
